molecular formula C17H15N5O B12241020 6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12241020
M. Wt: 305.33 g/mol
InChI Key: AWHPSTOLHAWQLZ-UHFFFAOYSA-N
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Description

6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound that features a benzoxazole ring fused to a piperazine moiety, which is further connected to a pyridine ring with a carbonitrile group

Preparation Methods

The synthesis of 6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Piperazine Introduction: The benzoxazole intermediate is then reacted with piperazine under suitable conditions to form the benzoxazolyl-piperazine derivative.

    Pyridine Ring Formation: The final step involves coupling the benzoxazolyl-piperazine derivative with a pyridine-3-carbonitrile precursor under conditions that facilitate the formation of the desired product.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxazole or pyridine rings are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions such as temperature, solvent, and reaction time being optimized for each specific reaction.

    Major Products: The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and piperazine moieties may contribute to binding affinity and specificity, while the pyridine-3-carbonitrile group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

    6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: This compound features a similar piperazine-pyridine structure but with different functional groups, leading to distinct chemical and biological properties.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share the piperazine-pyridine core but have different substituents, which can result in varied biological activities and applications.

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

6-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H15N5O/c18-11-13-5-6-16(19-12-13)21-7-9-22(10-8-21)17-20-14-3-1-2-4-15(14)23-17/h1-6,12H,7-10H2

InChI Key

AWHPSTOLHAWQLZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C#N)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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